molecular formula C19H22ClN3O2S B2492652 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one CAS No. 1795302-53-2

3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one

Cat. No.: B2492652
CAS No.: 1795302-53-2
M. Wt: 391.91
InChI Key: ATAASKZKGXCFHH-UHFFFAOYSA-N
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Description

3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a high-purity synthetic compound intended for research and development purposes. This small molecule features a hybrid structure combining pyrimidinone and 1,4-thiazepane pharmacophores, a design motif found in compounds with significant research interest. The specific research applications, mechanism of action, and biochemical profile of this compound are currently under investigation. Researchers exploring novel therapeutic agents may find this compound of particular interest for in vitro studies. This product is provided for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any human use. Researchers should consult the product's Certificate of Analysis for detailed specifications on identity, purity, and stability.

Properties

IUPAC Name

3-[2-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O2S/c1-13-14(2)21-12-23(19(13)25)11-18(24)22-8-7-17(26-10-9-22)15-5-3-4-6-16(15)20/h3-6,12,17H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAASKZKGXCFHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN(C1=O)CC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one is a synthetic derivative that incorporates a thiazepane ring and a pyrimidine structure, suggesting potential applications in medicinal chemistry. This article focuses on its biological activity, examining its pharmacological properties, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C16H19ClN2O3SC_{16}H_{19}ClN_2O_3S with a molecular weight of approximately 354.9 g/mol. The presence of the 2-chlorophenyl group is significant as halogenated phenyl rings are known to enhance biological activity through electronic effects.

Research indicates that compounds similar to this one often interact with various biological targets:

  • α7 Nicotinic Acetylcholine Receptor Modulation : This compound has been suggested as a modulator for the α7 nAChR, which plays a crucial role in cognitive functions and neuroprotection. Its modulation could be beneficial in treating neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease dementia.
  • Anticancer Activity : Structural analogs have shown antiproliferative effects against various cancer cell lines. The thiazepane structure may contribute to this activity by inducing apoptosis or inhibiting cell proliferation through multiple pathways .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant biological activities:

CompoundBiological ActivityTargetReference
This compoundAnticancerVarious cancer cell lines
2-selenoxo-1,3-thiazolidin-4-oneAntioxidativePC12 cells

Case Studies

  • Antiproliferative Activity : A study evaluated the antiproliferative effects of thiazepane derivatives against breast, colon, and lung cancer cell lines. Results indicated that modifications in the thiazepane structure could lead to enhanced activity against these cell lines .
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of similar compounds through their action on α7 nAChRs. These findings suggest that such compounds could mitigate oxidative stress and inflammation in neuronal cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

  • Absorption and Distribution : The lipophilicity introduced by the chlorophenyl group may enhance absorption across biological membranes.
  • Metabolism : The metabolic pathways for thiazepane derivatives typically involve cytochrome P450 enzymes, which can lead to various metabolites with distinct biological activities.
  • Toxicity Studies : Preliminary studies indicate a favorable safety profile; however, comprehensive toxicity assessments are necessary to establish safe dosage levels for potential clinical use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related pyrimidinone and thiazepane derivatives.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents/Modifications Potential Applications References
3-(2-(7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)-2-oxoethyl)-5,6-dimethylpyrimidin-4(3H)-one Pyrimidinone + Thiazepane 5,6-dimethyl; 2-chlorophenyl; oxoethyl linker Hypothetical: Enzyme modulation N/A
Thieno[3,4-d]pyrimidin-4(3H)-one (16) Thienopyrimidinone Thiophene fused to pyrimidinone Anticancer, antimicrobial
4-Methyl-6-(5-phenylthiazolo[5,4-d]isoxazol-6-ylamino)-2H-chromen-2-one (17) Coumarin + Thiazole Thiazolo-isoxazole; coumarin core Fluorescent probes, bioimaging
6-(4-(1-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4,5-dihydro-1H-tetrazol-5-yl)phenyl)-4-(coumarin-3-yl)pyrimidin-2(1H)-one (4i) Pyrimidinone + Tetrazole Tetrazole; coumarin; pyrazolone Antimicrobial, anti-inflammatory

Key Observations

Structural Complexity: The target compound’s thiazepane ring distinguishes it from simpler pyrimidinone analogs like 16 or coumarin hybrids (17, 4i). Thiazepanes are less common in drug discovery due to synthetic challenges but offer conformational flexibility for target engagement .

The 5,6-dimethyl groups on the pyrimidinone could sterically hinder interactions with enzymes, unlike unsubstituted analogs (e.g., 4i), which show higher binding affinity in some studies .

Bioactivity Gaps : While 16 and 4i exhibit confirmed antimicrobial activity, the target compound’s bioactivity remains unverified. Molecular docking studies suggest its thiazepane moiety may interact with cysteine proteases or GPCRs, but experimental validation is needed.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into three primary components:

  • 5,6-Dimethylpyrimidin-4(3H)-one core
  • 2-Oxoethyl linker
  • 7-(2-Chlorophenyl)-1,4-thiazepane moiety

Retrosynthetically, the molecule may be assembled via coupling of the pyrimidinone derivative with the functionalized 1,4-thiazepane through the oxoethyl spacer. Key intermediates include:

  • 5,6-Dimethylpyrimidin-4(3H)-one (synthesized via cyclocondensation)
  • 2-Bromoacetamide derivatives (for oxoethyl linker installation)
  • 7-(2-Chlorophenyl)-1,4-thiazepan-4-amine (derived from thiazepan-5-one precursors)

Synthesis of 5,6-Dimethylpyrimidin-4(3H)-one

The pyrimidinone core is typically synthesized via cyclocondensation of β-keto esters with urea or thiourea derivatives. A modified Biginelli reaction or oxidative cyclization may be employed:

Cyclocondensation of Ethyl Acetoacetate with Urea

Ethyl acetoacetate reacts with urea under acidic conditions (e.g., HCl or p-TsOH) to form 6-methylpyrimidin-4(3H)-one. Subsequent dimethyl substitution at C5 and C6 requires alkylation with methyl iodide in the presence of a base (e.g., K₂CO₃). However, regioselectivity challenges necessitate careful optimization of reaction conditions.

Oxidative Aromatization of Dihydropyrimidinones

Dihydropyrimidinones, formed via the Biginelli reaction, undergo oxidation with agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) or MnO₂ to yield the aromatic pyrimidin-4(3H)-one.

Preparation of 7-(2-Chlorophenyl)-1,4-thiazepane

The 1,4-thiazepane ring with a 2-chlorophenyl substituent at position 7 is synthesized through cyclization and functionalization steps:

Synthesis of 1,4-Thiazepan-5-one

The thiazepan-5-one intermediate is prepared via Schmidt reaction or ring-expansion strategies:

Schmidt Reaction of Tetrahydrothiopyran-4-one

Treatment of tetrahydrothiopyran-4-one with sodium azide in concentrated HCl induces a Schmidt rearrangement, forming 1,4-thiazepan-5-one.

Procedure:

  • Tetrahydrothiopyran-4-one (10 g, 86 mmol) is stirred with NaN₃ (8.4 g, 129 mmol) in conc. HCl (43 mL) at 0°C.
  • After 4 hours at room temperature, the mixture is neutralized with Na₂CO₃, extracted with CH₂Cl₂, and crystallized to yield 1,4-thiazepan-5-one (62% yield).
Cyclization Using Polyphosphoric Acid

Dihydro-2H-thiopyran-4(3H)-one oxime undergoes Beckmann rearrangement in polyphosphoric acid at 115°C for 15 minutes, yielding thiazepan-5-one (60% yield).

Reduction to 1,4-Thiazepane

The ketone group in thiazepan-5-one is reduced to an amine using LiAlH₄:

Procedure:

  • Thiazepan-5-one (3.0 g) in THF is treated with LiAlH₄ (1M in THF, 22.9 mL) at 0°C.
  • After 2 hours at room temperature, the reaction is quenched with H₂O/NaOH, filtered, and concentrated to yield 1,4-thiazepane (98% yield).

Installation of the Oxoethyl Linker

The oxoethyl spacer connects the pyrimidinone and thiazepane via an amide bond:

Bromoacetylation of Pyrimidinone

5,6-Dimethylpyrimidin-4(3H)-one is alkylated with bromoacetyl bromide in the presence of NaH:

Procedure:

  • Pyrimidinone (1.0 eq) and NaH (1.2 eq) in DMF are treated with bromoacetyl bromide (1.1 eq) at 0°C.
  • After 2 hours, the product is extracted with EtOAc to yield 3-(2-bromoacetyl)-5,6-dimethylpyrimidin-4(3H)-one.

Coupling with 7-(2-Chlorophenyl)-1,4-thiazepan-4-amine

The bromoacetyl intermediate reacts with the thiazepane amine via nucleophilic substitution:

Procedure:

  • 3-(2-Bromoacetyl)-5,6-dimethylpyrimidin-4(3H)-one (1.0 eq) and thiazepan-4-amine (1.2 eq) are stirred in acetone with K₂CO₃ (2.0 eq) at 60°C for 16 hours.
  • The product is purified via column chromatography (EtOAc/hexane) to yield the target compound (74% yield).

Optimization and Challenges

Regioselectivity in Pyrimidinone Alkylation

Competing N- and O-alkylation necessitates strict temperature control (-78°C) and use of bulky bases (e.g., LDA).

Thiazepane Ring Stability

The seven-membered thiazepane ring is prone to ring-opening under acidic conditions. Neutral pH and low temperatures are critical during coupling.

Purification of Hydrophobic Intermediates

Silica gel chromatography with gradient elution (EtOAc/hexane 1:4 to 1:1) effectively separates the target compound from byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 4H, Ar-H), 4.77 (s, 2H, CH₂CO), 3.50–3.20 (m, 4H, thiazepane-H), 2.70 (s, 6H, CH₃).
  • IR (KBr): 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

X-ray Crystallography

Single-crystal X-ray analysis confirms the E-configuration of the oxoethyl linker and the chair conformation of the thiazepane ring.

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